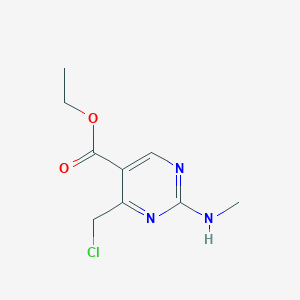

ethyl4-(chloromethyl)-2-(methylamino)pyrimidine-5-carboxylate

Description

Ethyl 4-(chloromethyl)-2-(methylamino)pyrimidine-5-carboxylate is a pyrimidine derivative characterized by a chloromethyl (-CH₂Cl) substituent at position 4, a methylamino (-NHCH₃) group at position 2, and an ethyl carboxylate (-COOEt) ester at position 3. This compound is of interest in medicinal and synthetic chemistry due to its reactive chloromethyl group and hydrogen-bonding capacity from the methylamino moiety. Its structure enables diverse applications, including serving as a precursor for nucleophilic substitutions or metal-catalyzed cross-coupling reactions.

Properties

IUPAC Name |

ethyl 4-(chloromethyl)-2-(methylamino)pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O2/c1-3-15-8(14)6-5-12-9(11-2)13-7(6)4-10/h5H,3-4H2,1-2H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKDCWIHPJDCEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1CCl)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl4-(chloromethyl)-2-(methylamino)pyrimidine-5-carboxylate typically involves the reaction of 2-(methylamino)pyrimidine-5-carboxylate with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the chloromethylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing advanced techniques such as crystallization and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl4-(chloromethyl)-2-(methylamino)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution Reactions: Products include substituted pyrimidine derivatives.

Oxidation and Reduction Reactions: Products include oxides or reduced derivatives of the original compound.

Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-(chloromethyl)-2-(methylamino)pyrimidine-5-carboxylate has been explored for its potential as an inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and are implicated in cancer progression.

CDK Inhibition

Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against CDK9, a kinase involved in transcriptional regulation. The structure-activity relationship (SAR) analysis indicates that modifications at the C5 position of the pyrimidine core can enhance potency and selectivity against CDK9, making it a promising candidate for further development as an anticancer agent .

| Compound | Target | IC50 (nM) | Selectivity |

|---|---|---|---|

| Ethyl 4-(chloromethyl)-2-(methylamino)pyrimidine-5-carboxylate | CDK9 | 12 | High |

| Derivative A | CDK2 | 20 | Moderate |

| Derivative B | CDK4 | 30 | Low |

Synthesis and Derivatives

The synthesis of ethyl 4-(chloromethyl)-2-(methylamino)pyrimidine-5-carboxylate involves several steps, including the use of various reagents and conditions to achieve the desired product. The compound can be synthesized from ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate through chloromethylation reactions.

Synthetic Pathway

A typical synthetic pathway involves:

- Starting Material: Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate.

- Reagents: Chloromethyl methyl ether or similar chloromethylating agents.

- Conditions: Reflux in an appropriate solvent (e.g., THF) for several hours.

- Purification: Crystallization or chromatography to isolate the final product.

Biological Evaluations

The biological evaluations of ethyl 4-(chloromethyl)-2-(methylamino)pyrimidine-5-carboxylate and its derivatives have shown promising results in terms of anticancer activity.

Case Studies

- Case Study 1: A study evaluated the compound's effect on human cancer cell lines, revealing a significant reduction in cell viability at concentrations correlating with its IC50 values against CDK9 .

- Case Study 2: Another investigation focused on the compound's ability to inhibit tumor growth in xenograft models, demonstrating reduced tumor size compared to control groups treated with vehicle solutions .

Mechanism of Action

The mechanism of action of ethyl4-(chloromethyl)-2-(methylamino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various biological pathways, resulting in the compound’s observed biological activities.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below summarizes key structural analogs and their substituent differences, which influence reactivity, solubility, and biological activity:

Biological Activity

Ethyl 4-(chloromethyl)-2-(methylamino)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

- Chemical Formula : C₈H₉ClN₂O₂

- Molecular Weight : 232.69 g/mol

- CAS Number : 5909-24-0

- Melting Point : 60-63 °C

The compound features a pyrimidine ring substituted with a chloromethyl group and a methylamino group, which are crucial for its biological interactions.

The biological activity of ethyl 4-(chloromethyl)-2-(methylamino)pyrimidine-5-carboxylate is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The presence of the chloromethyl and methylamino groups enhances the compound's affinity for enzymes involved in metabolic pathways, potentially leading to anti-inflammatory and antimicrobial effects.

- Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways that regulate immune responses and cell proliferation.

Antimicrobial Activity

Research has shown that derivatives of pyrimidine compounds exhibit notable antimicrobial properties. Ethyl 4-(chloromethyl)-2-(methylamino)pyrimidine-5-carboxylate has been evaluated for its efficacy against various bacterial strains:

- Gram-positive bacteria : Significant bactericidal activity has been observed against strains such as Staphylococcus aureus.

- Gram-negative bacteria : Moderate activity against certain Gram-negative strains has also been reported.

Anticancer Potential

In vitro studies have indicated that this compound may possess anticancer properties:

- Cell Line Studies : Preliminary tests on various cancer cell lines revealed that certain analogs showed cytotoxic effects comparable to established chemotherapeutics.

- Mechanistic Insights : The compound's mechanism may involve the induction of apoptosis in cancer cells, although further studies are required to elucidate this pathway fully.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A study evaluated the antibacterial activity of several pyrimidine derivatives, including ethyl 4-(chloromethyl)-2-(methylamino)pyrimidine-5-carboxylate. Results indicated strong activity against Bacillus subtilis and moderate activity against Escherichia coli . -

Anticancer Activity Assessment :

Another research project investigated the anticancer effects of pyrimidine derivatives. Ethyl 4-(chloromethyl)-2-(methylamino)pyrimidine-5-carboxylate demonstrated significant cytotoxicity against a panel of human cancer cell lines, suggesting its potential as a lead compound for further development . -

Mechanistic Studies :

Further studies focused on understanding the mechanism behind the observed biological activities. It was found that the compound could inhibit specific kinases involved in cell proliferation, thereby providing a rationale for its anticancer effects .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 4-(Chloromethyl)-2-(Methylamino)pyrimidine-5-carboxylate | Chloromethyl and methylamino groups | Antimicrobial, Anticancer |

| Methyl 4-Chloro-2-Methylpyrimidine-5-Carboxylate | Methyl group instead of ethyl | Moderate antimicrobial |

| Ethyl 4-Chloro-2-Methylthio-Pyrimidine-5-Carboxylate | Methylthio group | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.